Sedecamycin

Description

Properties

CAS No. |

23477-98-7 |

|---|---|

Molecular Formula |

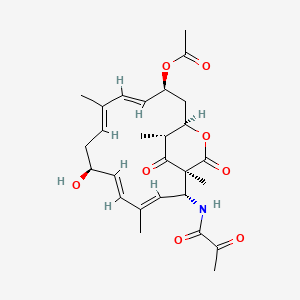

C27H35NO8 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

[(3E,5E,9E,11E)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |

InChI |

InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+ |

InChI Key |

LSNBAGMWJRMBEO-KDXLHJRLSA-N |

SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C |

Isomeric SMILES |

CC1C2CC(/C=C/C(=C/CC(/C=C/C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C |

Canonical SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sedecamycin; T-2636; T-2636A; Ro 23-0731/000; NSC 145117. |

Origin of Product |

United States |

Molecular and Structural Characterization of Sedecamycin

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the elucidation of Sedecamycin's complex molecular structure, providing information on its functional groups, bonding, and electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to analyze the electronic transitions within the molecule, particularly its conjugated systems. Sedecamycin exhibits an absorption maximum in ethanol (B145695) at 228 nm, with a molar extinction coefficient (ε) of 46900. pnas.org This characteristic absorption is indicative of the extensive conjugated double bond system present within its macrocyclic framework.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the characteristic functional groups within Sedecamycin. By analyzing the absorption bands corresponding to molecular vibrations, researchers can confirm the presence of key functionalities such as hydroxyl groups (-OH), carbonyl groups (C=O, including those in the lactone and ketone functionalities), amide linkages (-CONH-), and various C-H stretches. acs.org While specific absorption frequencies for Sedecamycin are not detailed in general databases, IR spectra are routinely recorded for this class of compounds to confirm structural integrity and the presence of expected functional groups. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides highly detailed information about the connectivity of atoms and the stereochemistry of complex molecules like Sedecamycin. acs.orgnih.govescholarship.orgnih.gov Researchers have extensively utilized 1D and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) to assign specific proton and carbon signals, determine coupling constants, and establish spatial relationships between atoms. nih.govescholarship.orgnih.gov This data is critical for confirming the intricate macrocyclic structure, the positions of methyl groups, and the stereochemical configurations of multiple chiral centers present in Sedecamycin and its derivatives. nih.govescholarship.orgnih.gov For instance, NMR spectra have been used to confirm the structures of synthetic intermediates and to reassign stereochemistry in related lankacidin compounds, highlighting its role in precise structural determination. nih.govescholarship.orgnih.gov

Table 1: Spectroscopic Data for Sedecamycin

| Technique | Parameter/Observation | Value/Description | Significance |

| UV-Vis | Absorption Maximum (λmax) | 228 nm (in ethanol) pnas.org | Indicates conjugated chromophores, particularly the polyene system. |

| Molar Extinction Coefficient (ε) | 46900 (at 228 nm) pnas.org | High value indicates strong absorption, characteristic of extended conjugation. | |

| IR | Characteristic Absorption Bands | Expected for -OH, C=O (lactone, ketone, amide), -CONH-, C-H | Confirms presence of key functional groups and molecular fingerprint. |

| NMR | ¹H NMR, ¹³C NMR (1D & 2D) | Detailed chemical shifts, coupling patterns, NOEs (data not publicly detailed) nih.govescholarship.orgnih.govjst.go.jp | Provides atom-by-atom connectivity, stereochemical assignments, and overall structural confirmation. |

Crystallographic Analyses for Molecular Conformation

X-ray crystallographic analysis has been instrumental in determining the definitive three-dimensional structure and absolute configuration of Sedecamycin (Lankacidin A) and its related compounds. pnas.orgacs.orgnih.gov The precise arrangement of atoms in the crystal lattice allows for unambiguous assignment of stereocenters, which is crucial for understanding the molecule's biological activity and synthetic pathways.

Early studies assigned the absolute configurations of lankacidin A (Sedecamycin) and lankacidin C through X-ray crystallographic analysis of their p-bromophenylsulfonylhydrazone derivatives. acs.orgnih.govasm.org The formation of such derivatives often facilitates crystallization, yielding single crystals suitable for X-ray diffraction. acs.org

While specific crystal parameters for Sedecamycin itself are not widely available in general databases, crystallographic studies on closely related lankacidin C, including its complex with the Deinococcus radiodurans large ribosomal subunit (D50S), have been performed at resolutions of 3.45 Å. pnas.orgresearchgate.netpnas.orgnih.gov These studies provide insights into the molecular conformation of the lankacidin scaffold and its interactions with biological targets. pnas.orgresearchgate.netpnas.orgnih.gov The data from such analyses are deposited in databases like the Protein Data Bank (PDB), with an example being PDB accession code 3JQ4 for the lankacidin C-D50S complex. pnas.org This highlights the ability of X-ray crystallography to provide atomic-level structural details, including bond lengths, bond angles, and torsion angles, which define the precise molecular conformation.

Mass Spectrometry for Fragmentation Pathways and Isomer Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. slideshare.nettutorchase.com For Sedecamycin, mass spectral studies have been performed to understand its molecular composition and characteristic fragmentation pathways. pnas.org

Upon ionization, Sedecamycin forms a molecular ion (e.g., [M+H]+ or [M-H]-), which typically corresponds to its molecular weight of 501.57. medkoo.com This molecular ion then undergoes fragmentation, breaking into smaller, characteristic "daughter" ions. tutorchase.com The pattern of these fragment ions provides a unique fingerprint of the molecule's structure. slideshare.nettutorchase.com

Table 2: General Principles of Mass Spectrometry for Structural Elucidation

| MS Principle | Description | Application to Sedecamycin |

| Molecular Ion (M+) | Represents the intact molecule with one electron removed (in electron ionization) or protonated/deprotonated (in ESI). tutorchase.com | Confirms the molecular weight of Sedecamycin (501.57 g/mol ). medkoo.com |

| Fragmentation Patterns | The breaking of chemical bonds in the ionized molecule, yielding characteristic fragment ions. tutorchase.com | Analysis of specific m/z values and their relative intensities provides clues about the substructures and connectivity within the complex macrolide ring. slideshare.nettutorchase.com |

| High-Resolution MS | Provides exact mass measurements, allowing for the determination of elemental composition. nih.gov | Confirms the molecular formula (C27H35NO8) and differentiates between isomers with similar nominal masses. medkoo.com |

| Tandem MS (MS/MS) | Further fragmentation of selected parent ions to obtain more detailed structural information. researchgate.net | Used to map specific fragmentation pathways, revealing the sequence of bond cleavages and the presence of particular functional groups. researchgate.net |

While specific fragmentation pathways for Sedecamycin are typically detailed in specialized research articles (e.g., Uramoto et al., 1974, as cited in pnas.org), the general principles of mass spectrometry apply. The analysis of these fragmentation patterns helps in identifying specific substructures within the 17-membered macrolide ring and distinguishing Sedecamycin from potential isomers or related compounds. High-resolution mass spectrometry can confirm the exact mass and elemental composition, providing an additional layer of certainty in its molecular characterization. nih.gov

Biosynthetic Pathways and Engineering of Sedecamycin

Polyketide Synthase-Mediated Biogenesis

The backbone of sedecamycin is constructed by a Type I polyketide synthase (PKS) system. Unlike the canonical linear assembly line PKSs, the sedecamycin pathway employs a modular-iterative mixed biosynthesis strategy. This hybrid approach involves both modularly used PKS proteins and one protein that acts iteratively to catalyze multiple chain extension cycles.

The lkc gene cluster encodes five core assembly-line proteins: LkcA, LkcB, LkcC, LkcF, and LkcG. LkcA is a hybrid non-ribosomal peptide synthetase (NRPS)-PKS protein, while LkcC, LkcF, and LkcG are PKS proteins. LkcB functions as a discrete dehydratase (DH) domain. A key feature of this system is that despite requiring eight condensation reactions to form the polyketide chain, the gene cluster contains only five ketosynthase (KS) domains. This discrepancy is resolved by the iterative action of one of the PKS modules.

The proposed model for sedecamycin biogenesis suggests that the LkcC protein functions iteratively, being utilized four times to extend the polyketide chain from C14 to C7. In contrast, the other PKS proteins, LkcA, LkcF, and LkcG, are proposed to function in a modular fashion, each catalyzing a single extension and modification cycle. This combination of iterative and modular synthesis is a relatively uncommon and intricate mechanism in polyketide biosynthesis.

Enzymatic Steps and Protein Function in Lankacidin Biosynthesis

The assembly of the sedecamycin molecule involves a series of precisely controlled enzymatic reactions, from the initial loading of a starter unit to the final tailoring modifications. The functional characterization of the enzymes encoded by the lkc cluster has begun to unravel the complexities of this process.

A critical step in the biosynthesis of sedecamycin is the formation of its unique 17-membered macrocyclic ring. This is not achieved by a typical thioesterase-mediated cyclization. Instead, it involves a crucial oxidation and subsequent intramolecular reaction catalyzed by a flavin-dependent amine oxidase, LkcE. An acyclic intermediate, LC-KA05, which lacks the C2-C18 bond, accumulates in mutants where the lkcE gene is disrupted. LkcE catalyzes the oxidation of an amide group in this precursor to form an iminium ion. This is followed by an intramolecular Mannich reaction, where the C2 atom attacks the C18 atom, thereby forming the characteristic C-C bond that closes the macrocycle to yield lankacidinol A.

The lkc gene cluster also contains genes for the biosynthesis of pyrroloquinoline quinone (PQQ) (lkcK-lkcO). PQQ is a cofactor for many dehydrogenases, and its presence is crucial for sedecamycin production. While the macrocyclization itself is catalyzed by the PQQ-independent LkcE, PQQ-dependent dehydrogenases are believed to be involved in other oxidative steps within the biosynthetic pathway, although their precise roles are still under investigation.

The functions of the core PKS proteins have been assigned based on genetic and biochemical studies.

| Enzyme | Type | Proposed Function |

| LkcA | Hybrid NRPS-PKS | Involved in the initial steps of polyketide chain synthesis. |

| LkcB | Discrete Dehydratase | Catalyzes the removal of a water molecule during a chain extension cycle. |

| LkcC | Type I PKS | Functions iteratively to catalyze four rounds of chain extension. Contains a methyltransferase (MT) domain responsible for the introduction of methyl groups at C2, C4, C10, and C16. |

| LkcF | Type I PKS | Functions modularly. Contains two ketoreductase (KR) domains that are likely responsible for reducing the ketone groups at the C5 and C7 positions. |

| LkcG | Type I PKS | Functions modularly in the extension of the polyketide chain. |

| LkcE | Flavin-dependent amine oxidase | Catalyzes the crucial macrocyclization step via an oxidation and intramolecular Mannich reaction. |

This table summarizes the proposed functions of the key biosynthetic enzymes in the sedecamycin pathway.

Chemoenzymatic and Modular Approaches to Biosynthesis

The complexity of the sedecamycin structure presents challenges for total chemical synthesis. Chemoenzymatic and modular approaches offer promising alternatives for the production of sedecamycin and its analogs. These strategies leverage the efficiency and selectivity of biosynthetic enzymes in combination with the flexibility of chemical synthesis.

Modular synthesis, for instance, allows for the construction of different parts of the molecule separately, which are then assembled to create the final product or its analogs. This approach has been used to generate stereochemical derivatives of both cyclic and acyclic lankacidins, leading to the structural reassignment of some natural products within this class. By creating novel intermediates through chemical synthesis and feeding them to engineered microorganisms that express parts of the sedecamycin biosynthetic pathway, it is possible to generate novel derivatives that would be difficult to produce through purely chemical or biological means.

Rational Design for Biosynthetic Pathway Modification

A deeper understanding of the sedecamycin biosynthetic pathway enables the rational design of modifications to produce novel analogs with potentially improved properties. By manipulating the genes encoding the PKS and tailoring enzymes, it is possible to alter the structure of the final product in a predictable manner.

One example of rational design is the introduction of a methyl group at the C4 position of the lankacidin core. This modification was proposed to increase the chemical stability of the molecule by preventing a specific degradation pathway. Such targeted modifications can be achieved by engineering the methyltransferase domains within the PKS or by introducing new tailoring enzymes into the biosynthetic pathway.

Furthermore, the modular nature of the PKS system allows for the swapping of domains or entire modules to introduce different extender units or alter the stereochemistry of the polyketide backbone. While the iterative nature of the LkcC protein adds a layer of complexity, the modular components of the pathway (LkcA, LkcF, LkcG) are prime targets for such engineering efforts. These rational design strategies hold significant potential for the creation of a diverse library of sedecamycin derivatives for further biological evaluation.

Antimicrobial Mechanisms of Action of Sedecamycin

Ribosomal Target Interaction and Inhibition of Protein Synthesis

The primary target of Sedecamycin is the bacterial 70S ribosome, specifically its large 50S subunit. Like other macrolide antibiotics, Sedecamycin acts as an inhibitor of protein synthesis. youtube.comyoutube.com The binding of the antibiotic to the ribosome interferes with the elongation phase of translation.

The mechanism of inhibition involves more than just a simple blockage. Macrolides bind within the nascent peptide exit tunnel (NPET), a channel within the 50S subunit through which the growing polypeptide chain emerges. nih.govmdpi.com By occupying this tunnel, Sedecamycin physically obstructs the path of the elongating peptide. This steric hindrance leads to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively terminating protein synthesis. nih.gov Research on related 16-membered macrolides has shown that these antibiotics not only inhibit the translation process but can also specifically interfere with the formation and assembly of the 50S ribosomal subunit itself, further compromising the protein synthesis capacity of the bacterial cell. researchgate.net

Molecular Binding Dynamics to the 50S Ribosomal Subunit

The binding site for Sedecamycin is located at the upper rim of the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed. nih.govmdpi.com This binding pocket is predominantly formed by specific nucleotides of the 23S ribosomal RNA (rRNA), with contributions from certain ribosomal proteins. nih.govresearchgate.net

Structural and biochemical studies on closely related 16-membered macrolides have elucidated the key molecular interactions that stabilize the drug-ribosome complex. The macrolactone ring, a core feature of these antibiotics, establishes multiple contacts with the rRNA that lines the tunnel wall. researchgate.net Critical interactions involve nucleotides in two major domains of the 23S rRNA:

Domain V: Nucleotides such as A2058 and A2059 are crucial for the binding of most macrolides. mdpi.comnih.gov Hydrogen bonds often form between the antibiotic's desosamine (B1220255) sugar moiety and these adenine (B156593) residues. nih.gov

Domain II: A distinctive feature of many 16-membered macrolides is an extended side chain that can reach further into the NPET to interact with nucleotides in Domain II, such as A752. researchgate.netresearchgate.net

| Ribosomal Component | Specific Residue (E. coli numbering) | Role in Binding |

|---|---|---|

| 23S rRNA (Domain V) | A2058 | Forms key hydrogen bonds with the antibiotic's desosamine sugar. |

| 23S rRNA (Domain V) | A2059 | Contributes to the primary binding pocket. |

| 23S rRNA (Domain V) | U2609 | Interacts with specific macrolide structures, influencing binding affinity. |

| 23S rRNA (Domain II) | A752 | Forms secondary interactions with the extended side chains of 16-membered macrolides. |

| Ribosomal Protein | L4 | Contributes to the architecture of the binding site within the exit tunnel. |

| Ribosomal Protein | L22 | Forms part of the nascent peptide exit tunnel wall and influences drug binding. |

Comparative Analysis of Ribosomal Binding with Other Macrolides

The binding characteristics of macrolides to the ribosome vary depending on the size of their macrolactone ring (e.g., 14, 15, or 16-membered) and their specific chemical substitutions. These structural differences influence their binding affinity, residence time, and ability to overcome resistance mechanisms.

14-Membered Macrolides (e.g., Erythromycin): Erythromycin (B1671065), the archetypal 14-membered macrolide, binds within the NPET and primarily interacts with Domain V of the 23S rRNA, including the critical A2058 nucleotide. mdpi.com However, its shorter structure limits its reach within the tunnel. Resistance to erythromycin often arises from methylation of A2058, which prevents the drug from binding effectively. nih.gov

15-Membered Macrolides (e.g., Azithromycin): Azithromycin, a 15-membered azalide, shares the primary binding site with erythromycin but exhibits an altered conformation of its lactone ring. mdpi.com This allows for additional contacts within the ribosome. Some studies suggest Azithromycin may have a second, lower-affinity binding site involving ribosomal proteins L4 and L22, potentially contributing to its broad activity. mdpi.com

16-Membered Macrolides (e.g., Sedecamycin, Josamycin, Tylosin): Sedecamycin and other 16-membered macrolides possess a larger, more flexible macrolactone ring. This allows them to extend deeper into the peptide exit tunnel compared to their 14-membered counterparts. nih.gov This deeper penetration enables additional interactions, notably with nucleotide A752 in Domain II of the 23S rRNA. researchgate.netresearchgate.net This secondary interaction can help anchor the drug more firmly, which may explain why some 16-membered macrolides retain activity against bacterial strains that are resistant to erythromycin due to A2058 methylation. nih.gov Furthermore, kinetic studies comparing the 16-membered macrolide Josamycin with Erythromycin revealed that Josamycin remains bound to the ribosome for a significantly longer duration (hours versus minutes), a factor that likely enhances its inhibitory potency. sci-hub.se

| Feature | 14-Membered (e.g., Erythromycin) | 15-Membered (e.g., Azithromycin) | 16-Membered (e.g., Sedecamycin) |

|---|---|---|---|

| Ring Size | 14 atoms | 15 atoms (azalide) | 16 atoms |

| Primary Binding Site (23S rRNA) | Domain V (A2058, A2059) | Domain V (A2058, A2059) | Domain V (A2058, A2059) |

| Secondary Interaction Site (23S rRNA) | Minimal | Potential secondary site involving L4/L22 | Domain II (A752) via extended side chain |

| Position in Exit Tunnel | Shallower | Similar to Erythromycin | Deeper penetration |

| Ribosomal Residence Time | Short (minutes) | Intermediate | Long (hours for some, e.g., Josamycin) |

Spectrum of Antimicrobial Activity Investigations

In Vitro Susceptibility Profiling Against Pathogenic Microorganisms

Sedecamycin demonstrates potent antimicrobial activity, particularly against specific bacterial pathogens. Its efficacy has been primarily investigated against Treponema hyodysenteriae, now also known as Brachyspira hyodysenteriae, a key causative agent of swine dysentery. fishersci.iefishersci.ca

Determination of Minimal Inhibitory Concentrations (MICs)

Studies have determined the Minimal Inhibitory Concentrations (MICs) of sedecamycin against various isolates of Treponema hyodysenteriae. For 79 field isolates of T. hyodysenteriae, the MICs of sedecamycin ranged from 0.78 to 12.5 micrograms per milliliter (µg/ml). fishersci.iefishersci.ca The MIC for 90% of the tested strains (MIC90) was established at 3.13 µg/ml. fishersci.iefishersci.ca

However, another investigation into the susceptibility of 332 strains of Serpulina hyodysenteriae (an older classification for Brachyspira hyodysenteriae) isolated in Hungary reported a broader and generally higher range of MIC values for sedecamycin, from 6.25 to 100 µg/ml. wikipedia.orgwikipedia.org

Sedecamycin also exhibits an antibacterial effect on Gram-positive bacteria. wikipedia.orgwikipedia.org

Table 1: Minimal Inhibitory Concentrations (MICs) of Sedecamycin against Brachyspira hyodysenteriae

| Pathogen | MIC Range (µg/ml) | MIC90 (µg/ml) | Reference |

| Brachyspira hyodysenteriae (79 field isolates) | 0.78 - 12.5 | 3.13 | fishersci.iefishersci.ca |

| Brachyspira hyodysenteriae (Hungarian isolates) | 6.25 - 100 | Not specified | wikipedia.orgwikipedia.org |

Quantitative Assessment of Bacteriostatic and Bactericidal Effects

Sedecamycin's mechanism of action involves the inhibition of bacterial protein synthesis wikipedia.orgmims.com, which is characteristic of bacteriostatic agents that prevent bacterial growth. nih.govuni.lu However, research indicates that sedecamycin also possesses significant bactericidal activity, particularly against Treponema hyodysenteriae. wikipedia.org Bactericidal antibiotics are defined as those that kill bacteria, often distinguished from bacteriostatic agents by a minimum bactericidal concentration (MBC) to MIC ratio of ≤4. nih.gov

In a therapeutic test conducted in mice, the bactericidal activity of sedecamycin was reported to be twice as high as that of tiamulin (B153960) and lincomycin (B1675468), and comparable to carbadox (B606473). wikipedia.org This demonstrates its capacity for direct bacterial killing in an in vivo context.

Comparative Antimicrobial Efficacy Assessments with Reference Compounds

The antimicrobial efficacy of sedecamycin has been rigorously compared with other commonly used therapeutic agents, including carbadox, tiamulin, and lincomycin, particularly in the context of Treponema hyodysenteriae infections. fishersci.iefishersci.ca

In in vitro assessments, sedecamycin demonstrated superior activity compared to lincomycin against T. hyodysenteriae, but was found to be less active than carbadox and tiamulin. cenmed.com Comparative MIC values for these reference compounds against T. hyodysenteriae were reported as 0.006 to 0.025 µg/ml for carbadox, 0.1 to 0.2 µg/ml for tiamulin, and 50 µg/ml for lincomycin. cenmed.com Another study provided broader MIC ranges for Serpulina hyodysenteriae against various drugs: carbadox (0.05-0.40 µg/ml), dimetridazole (B1670680) (0.1-50 µg/ml), tylosin (B1662201) (0.1-100 µg/ml), lincomycin (0.2-100 µg/ml), tiamulin (0.05-50 µg/ml), and monensin (B1676710) (0.4-25 µg/ml). wikipedia.org

Table 2: Comparative In Vitro MICs Against Brachyspira hyodysenteriae

| Antibiotic | MIC Range (µg/ml) | Reference |

| Sedecamycin | 0.78 - 12.5 | fishersci.iefishersci.ca |

| Carbadox | 0.006 - 0.025 | cenmed.com |

| Tiamulin | 0.1 - 0.2 | cenmed.com |

| Lincomycin | 50 | cenmed.com |

Table 3: Comparative In Vivo Efficacy Against Experimental Brachyspira hyodysenteriae Infection in Mice

| Antibiotic | Protective Effect (vs. Sedecamycin) | Therapeutic Effect (vs. Sedecamycin) | Reference |

| Sedecamycin | Reference | Reference | fishersci.iefishersci.ca |

| Carbadox | Similar | Similar | fishersci.iefishersci.ca |

| Tiamulin | Two times less potent | Two times less active | fishersci.iefishersci.ca |

| Lincomycin | Three times less potent | Two times less active | fishersci.iefishersci.ca |

Structure Activity Relationship Sar Studies of Sedecamycin and Analogs

Systematic Functional Group Modifications and Their Impact on Bioactivity

For antibiotics, modifications to functional groups can significantly alter binding affinity to bacterial targets, membrane permeability, and susceptibility to resistance mechanisms. While specific data for Sedecamycin is limited, research within the broader lankacidin class often relies on such SAR studies to identify crucial moieties for activity. escholarship.org

Sedecamycin's efficacy against Treponema hyodysenteriae has been reported, with its minimum inhibitory concentrations (MICs) indicating potent activity. For 79 field isolates of T. hyodysenteriae, the MICs of sedecamycin ranged from 0.78 to 12.5 µg/ml, with the MIC for 90% of the strains (MIC90) being 3.13 µg/ml. nih.gov Comparative studies have also highlighted its relative potency against this pathogen. nih.gov

Table 1: Comparative Antimicrobial Activity of Sedecamycin against Treponema hyodysenteriae

| Antibiotic | Protective Effect (Relative Potency vs. Sedecamycin) | Therapeutic Effect (Relative Potency vs. Sedecamycin) |

| Sedecamycin | Similar to Carbadox (B606473) | Similar to Carbadox |

| Tiamulin (B153960) | Sedecamycin 2x more potent | Sedecamycin 2x more active |

| Lincomycin (B1675468) | Sedecamycin 3x more potent | Sedecamycin 2x more active |

Note: Data derived from studies comparing effects against experimental infection with T. hyodysenteriae in mice. nih.gov

Rational Design and Synthesis of Sedecamycin Derivatives for Enhanced Activity

Rational drug design involves understanding the target and the drug's mechanism of action to systematically design new compounds with improved properties. nih.govmdpi.com While specific detailed examples of rational design and synthesis of Sedecamycin derivatives aimed at enhanced activity are not widely detailed in the provided search results, efforts within the lankacidin antibiotic class, to which Sedecamycin belongs, have utilized modular chemical synthesis approaches. nih.gov

These modular synthesis strategies aim to overcome challenges such as bacterial resistance and chemical instability, which can limit the therapeutic deployment of natural products like lankacidins. nih.gov For instance, the synthesis of 2,18-seco-lankacidinol B, an acyclic member of the lankacidin class, demonstrates the synthetic feasibility of exploring derivatives. nih.gov Such synthetic endeavors lay the groundwork for developing next-generation antibiotics with potentially improved pharmacological profiles, broader spectra of activity, and increased potency against multidrug-resistant strains. nih.gov

Stereochemical Influences on Antimicrobial Potency and Target Affinity

The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, plays a critical role in its biological activity, including antimicrobial potency and target affinity. slideshare.net Sedecamycin possesses a defined stereochemical structure. uni.lu In the context of drug-target interactions, specific stereoisomers can exhibit vastly different binding affinities and efficacies due to the precise fit required for interaction with biological macromolecules like ribosomal subunits. mdpi.comnih.gov

While Sedecamycin's full stereochemistry is known uni.lu, detailed studies explicitly linking specific stereochemical changes in Sedecamycin to its antimicrobial potency or its affinity for the 50S ribosomal subunit are not extensively detailed in the provided search results. However, the importance of stereochemistry within the broader lankacidin class is implied by synthetic efforts that have, for example, involved the revision of C4 stereochemistry in 2,18-seco-lankacidinol B, a lankacidin derivative. nih.gov This suggests that stereochemical control and investigation are considered relevant in the development of lankacidin-type antibiotics.

Mechanisms of Antimicrobial Resistance to Sedecamycin

Molecular Basis of Ribosomal Target Alterations Conferring Resistance

The primary target of macrolide antibiotics, including Sedecamycin, is the large (50S) ribosomal subunit, where they interfere with protein synthesis. wikipedia.orgwikipedia.org A significant mechanism of resistance involves alterations to this ribosomal target site, which reduces or prevents the binding of the antibiotic. wikipedia.orgnih.govalfa-chemistry.com

One of the most prevalent molecular bases for ribosomal alteration is the enzymatic methylation of specific nucleotides within the 23S ribosomal RNA (rRNA) component of the 50S subunit. wikipedia.orgalfa-chemistry.com This modification is typically mediated by enzymes encoded by erm (erythromycin ribosomal methylation) genes. wikipedia.orgscienceopen.com Specifically, methylation at adenosine (B11128) 2058 (A2058, Escherichia coli numbering) is a pivotal alteration that prevents macrolide binding. wikipedia.org This modification confers a broad spectrum of resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype commonly referred to as MLSB resistance. wikipedia.orgalfa-chemistry.comscienceopen.com The expression of erm genes can be inducible, meaning exposure to low concentrations of macrolides can trigger their expression, leading to resistance. wikipedia.org

Beyond enzymatic modifications, resistance can also arise from spontaneous mutations, such as single base substitutions, in the 23S rRNA. wikipedia.orgalfa-chemistry.com These mutations can directly alter the binding site, reducing the affinity of the macrolide for the ribosome and rendering the antibiotic ineffective. For instance, mutations in genes encoding domain V of the 23S rRNA are a common mechanism of resistance to antibiotics like Linezolid, which also targets the 50S ribosomal subunit. nih.gov The number of mutated alleles in bacteria, which often possess multiple copies of 23S rRNA genes, correlates with an increase in the minimum inhibitory concentration (MIC) of the antibiotic. nih.gov

Efflux Pump Systems in Bacterial Resistance Mechanisms

Bacterial efflux pumps are integral membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. uni.lunih.govacdb.plus This active extrusion mechanism reduces the intracellular concentration of the antibiotic below therapeutic levels, thereby conferring resistance. uni.lunih.govfrontiersin.org Efflux pumps represent an ancient bacterial defense mechanism and are a common strategy for resistance across various antibiotic classes, including macrolides. wikipedia.orguni.luuni.lufrontiersin.org

For macrolides, efflux pumps typically confer a low to moderate level of resistance, often referred to as the M phenotype, which specifically affects 14- and 15-membered macrolides but not 16-membered macrolides, lincosamides, or streptogramin B antibiotics. scienceopen.comfrontiersin.orgfrontiersin.org The genes primarily responsible for macrolide efflux are the mef (macrolide efflux) genes, such as mef(A), mef(E), and mef(D). scienceopen.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.gov These genes encode Major Facilitator Superfamily (MFS) transporters. frontiersin.orgnih.gov Another group of genes, msr (macrolide efflux-related), including msr(F) and msr(H), encode ATP-binding cassette (ABC) efflux pumps and are sometimes found in tandem with mef genes, contributing to macrolide resistance. frontiersin.orgnih.gov

Overexpression of efflux pumps, which can be induced by antibiotic exposure, rarely provides high-level clinical resistance on its own but contributes to a low-level resistance that allows bacteria to persist at the infection site. uni.lu This persistence provides an opportunity for the bacterial population to evolve further by acquiring secondary mutations in antibiotic target genes, potentially leading to clinical resistance. uni.lu Efflux pump inhibitors (EPIs) have been explored as a strategy to counteract this resistance mechanism by resensitizing bacteria to existing antibiotics. Examples of EPIs that have demonstrated this effect include Reserpine (PubChem CID: 5770) and Phenylalanine arginyl β-naphthylamide (PAβN) (PubChem CID: 45102760), which can suppress the emergence of high-level fluoroquinolone resistance in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. uni.luasm.org Thioridazine (PubChem CID: 5452) has also been identified as an efflux pump inhibitor with synergistic effects with antibiotics like ciprofloxacin (B1669076) against resistant Enterococcus faecium. guidetopharmacology.org

Enzymatic Inactivation Pathways of Macrolide Antibiotics

Enzymatic inactivation is a significant mechanism of antibiotic resistance where bacterial enzymes chemically modify or degrade the antibiotic molecule, thereby preventing it from binding to its intended target. nih.govnih.govnih.govnih.gov For macrolide antibiotics, two main classes of enzymes are implicated in their detoxification: macrolide phosphotransferases (MPHs) and macrolide esterases (Ere). frontiersin.org

Macrolide phosphotransferases (MPHs), encoded by genes such as mph(A) and mph(B), inactivate macrolides by catalyzing the transfer of a phosphate (B84403) group from ATP to the 2′-hydroxyl group of the macrolactone ring. frontiersin.orgnih.gov This phosphorylation alters the biochemical structure of the macrolide, rendering it unable to effectively interact with the 50S ribosomal subunit and thus compromising its antibacterial efficacy. nih.gov

Macrolide esterases, such as EreA and EreB, confer resistance by hydrolyzing the macrolactone ring of macrolide antibiotics. frontiersin.orgresearchgate.netnih.govacs.orgresearchgate.net This enzymatic cleavage breaks the essential ester bond within the macrocyclic lactone, leading to the inactivation of the antibiotic. researchgate.netnih.govacs.org While EreA and EreB are effective against 14- and 15-membered macrolides like Erythromycin (B1671065) (PubChem CID: 12560) and Azithromycin, they are less effective against 16-membered macrolides such as Spiramycin and Tylosin (B1662201) (PubChem CID: 5280440), which are not their preferred substrates. researchgate.net Genes encoding macrolide esterases are often found on mobile genetic elements, facilitating their spread among bacterial populations. researchgate.net Chloramphenicol (PubChem CID: 5959) is another antibiotic known to be inactivated by enzymatic acetylation, which prevents its binding to the 50S ribosomal subunit. nih.govnih.gov

Genetic Determinants and Horizontal Gene Transfer in Resistance Development

The development and spread of antimicrobial resistance, including resistance to Sedecamycin, are strongly influenced by genetic determinants and the mechanisms of horizontal gene transfer (HGT). Bacteria can acquire resistance either through spontaneous mutations in their chromosomal genes or by acquiring foreign resistance genes from other microorganisms. acdb.plusnih.govscitoys.comnih.gov

Horizontal gene transfer is a critical process that facilitates the rapid dissemination of antibiotic resistance genes (ARGs) among bacterial populations, both in clinical and environmental settings. nih.gov The main mechanisms of HGT include:

Conjugation: The transfer of genetic material, often in the form of plasmids, directly from one bacterium to another through cell-to-cell contact. acdb.plusnih.govnih.gov Plasmids frequently carry multiple resistance genes, including those for macrolide resistance (erm and mef genes), enabling co-transfer of resistance to various antibiotic classes. alfa-chemistry.comacdb.plusresearchgate.net

Transformation: The uptake of naked DNA from the environment by a recipient bacterium. acdb.plusnih.govnih.gov

Transduction: The transfer of bacterial DNA, including ARGs, from one bacterium to another via bacteriophages (viruses that infect bacteria). acdb.plusnih.govnih.gov

Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons play a pivotal role in the mobilization and integration of resistance genes into bacterial genomes or other plasmids. alfa-chemistry.comacdb.plusresearchgate.netnih.gov For example, erm(B) genes are often found on transposons like Tn917 and larger composite Tn916-like elements, while the mef(E)/mel operon is carried on the macrolide efflux genetic assembly (Mega) element. scienceopen.com The presence of these MGEs allows resistance genes to be readily transferred between different bacterial species, contributing to the emergence of multidrug-resistant (MDR) strains. wikipedia.org

The widespread and often indiscriminate use of antibiotics creates a strong selective pressure that favors the survival and proliferation of resistant bacteria and the transfer of their resistance genes. nih.govwikipedia.org This selective pressure accelerates the evolution and spread of resistance, making it a significant global public health challenge. nih.govwikipedia.org Understanding these genetic determinants and the dynamics of HGT is crucial for developing effective strategies to combat antimicrobial resistance.

Pharmacokinetic and Metabolic Research in Preclinical Models

Absorption and Distribution Studies in Animal Systems

Pharmacokinetic studies in mice have been conducted to determine the concentration of Sedecamycin in the cecum, which is the primary site of Treponema hyodysenteriae infection. Following both subcutaneous and oral administration of Sedecamycin, researchers observed that only minimal amounts of the parent compound, Sedecamycin, were found in the cecal contents unm.ac.id. This finding suggests that Sedecamycin itself may not accumulate significantly at the site of infection in its original form. Instead, its therapeutic effect appears to be mediated by its metabolic products.

Table 1: Sedecamycin Presence in Cecal Contents of Mice

| Administration Route | Parent Compound (Sedecamycin) in Cecal Contents |

| Subcutaneous | Little found unm.ac.id |

| Oral | Little found unm.ac.id |

Metabolite Identification and Characterization in Biological Matrices

A key finding from preclinical research is the identification of lankacidinol as a major metabolite of Sedecamycin unm.ac.id. This metabolite was consistently detected in the cecal contents of intact mice after both subcutaneous and oral administration of Sedecamycin unm.ac.id. The presence of lankacidinol in the cecum, despite the low levels of the parent compound, indicates a significant biotransformation of Sedecamycin into this active form within the animal system.

Furthermore, studies involving bile duct-ligated mice revealed that lankacidinol was still present in the cecal contents after subcutaneous administration of Sedecamycin, albeit at much lower concentrations compared to intact mice unm.ac.id. This observation is critical as it suggests that while biliary excretion might contribute to the presence of lankacidinol in the intestines, there is also an alternative, non-biliary route for its excretion into the intestinal tract unm.ac.id. This highlights a complex metabolic and excretory pathway for Sedecamycin and its active metabolite.

Table 2: Detection of Lankacidinol in Mouse Cecal Contents

| Mouse Model | Administration Route | Lankacidinol Presence in Cecal Contents |

| Intact Mice | Subcutaneous | Found unm.ac.id |

| Intact Mice | Oral | Found unm.ac.id |

| Bile Duct-Ligated Mice | Subcutaneous | Found (much lower concentration) unm.ac.id |

Investigating Excretion Pathways and Biotransformation Dynamics

The research indicates that Sedecamycin undergoes biotransformation, leading to the formation of lankacidinol, which is subsequently excreted into the intestinal tract unm.ac.id. The finding that lankacidinol is present in the cecal contents of bile duct-ligated mice, albeit in reduced amounts, strongly suggests that Sedecamycin is excreted directly into the intestinal tract as an active metabolite via a pathway independent of the bile duct unm.ac.id. This direct intestinal excretion mechanism is a significant aspect of Sedecamycin's biotransformation dynamics, ensuring the delivery of the active metabolite to the site of infection within the gastrointestinal tract.

Impact of Metabolism on Antimicrobial Activity in Preclinical Settings

The metabolism of Sedecamycin into lankacidinol has a direct and crucial impact on its antimicrobial activity in preclinical settings. The presence of lankacidinol, an active metabolite, in the cecal contents of mice is suggested to play a vital role in the efficacy of subcutaneously administered Sedecamycin against cecal infections caused by Treponema hyodysenteriae unm.ac.id. This implies that Sedecamycin acts as a prodrug, with its therapeutic effects largely mediated by its active metabolite, lankacidinol, at the site of infection. The ability of the animal system to convert Sedecamycin into this active form and excrete it directly into the intestine is fundamental to its observed therapeutic benefits in preclinical models of intestinal infections.

Q & A

Q. How is Sedecamycin's chemical structure characterized, and what analytical techniques are essential for confirming its purity and stereochemistry?

Methodological Answer: Sedecamycin's structure (C₂₇H₃₅NO₈) requires comprehensive characterization using nuclear magnetic resonance (NMR) spectroscopy for stereochemical assignment, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Purity analysis should employ high-performance liquid chromatography (HPLC) with photodiode array detection, ensuring ≥95% purity. For stereochemical consistency, circular dichroism (CD) spectroscopy is recommended .

Q. What in vitro assays are standard for evaluating Sedecamycin's antibacterial activity, and how should researchers control for cytotoxicity in these models?

Methodological Answer: Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Include Gram-positive (e.g., Streptococcus suis) and Gram-negative controls. Cytotoxicity must be assessed in parallel using mammalian cell lines (e.g., HEK-293), with IC₅₀ values reported relative to MICs. Normalize results to vehicle controls and reference antibiotics (e.g., erythromycin) to account for batch variability .

Q. What are the critical parameters to document when reporting Sedecamycin's MIC values to ensure reproducibility?

Methodological Answer: Document inoculum size (5 × 10⁵ CFU/mL), growth medium (Mueller-Hinton agar with 5% blood for fastidious organisms), incubation conditions (37°C, 24–48 hrs), and reference strains (e.g., ATCC 27126 for Treponema hyodysenteriae). Report inter-assay variability using coefficient of variation (<15%) and include positive/negative controls in triplicate .

Advanced Research Questions

Q. How can researchers resolve contradictions in Sedecamycin's reported efficacy across bacterial strains or experimental models?

Methodological Answer: Perform comparative genomic analysis of resistant vs. susceptible strains to identify genetic markers (e.g., efflux pump mutations). Use standardized protocols across labs (e.g., identical inoculum preparation) to minimize variability. Meta-analysis of historical data (1971–2023) with random-effects models can quantify heterogeneity sources. Cross-validate findings using isogenic mutant strains .

Q. What computational strategies effectively predict Sedecamycin's molecular targets, and how should these predictions be validated?

Methodological Answer: Employ molecular docking (AutoDock Vina) against Treponema protein databases (PDB IDs: 4QK1, 6TNU) and molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate top candidates via in vitro binding assays (surface plasmon resonance) and gene knockout studies. Use cheminformatic tools (ChemAxon) to map structure-activity relationships .

Q. What methodology should investigate synergistic effects between Sedecamycin and other antimicrobials while controlling for additive interactions?

Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For statistical rigor, apply the Bliss independence model to distinguish synergy from additivity. Include time-kill curve analyses (0–24 hrs) and transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Validate in vivo using murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) monitoring .

Q. How can metabolomic profiling be integrated with transcriptomic data to elucidate Sedecamycin's mechanism of action?

Methodological Answer: Combine LC-MS/MS metabolomics (untargeted mode) with RNA-seq of treated bacterial cells. Use pathway enrichment tools (KEGG, MetaCyc) to map dysregulated metabolites to transcriptional changes. Validate hypotheses via CRISPR interference (CRISPRi) of key genes (e.g., fatty acid biosynthesis enzymes). Correlate findings with phenotypic assays (membrane permeability via SYTOX Green) .

Data Presentation & Reproducibility Guidelines

- Structural Data : Report ¹H/¹³C NMR chemical shifts (δ ppm), coupling constants (J in Hz), and NOE correlations for stereochemical assignments .

- Biological Assays : Adhere to MIAME (microarray) and MIAPE (proteomics) standards for omics data. Provide raw data in supplementary materials with accession codes (e.g., PRIDE, GEO) .

- Statistical Reporting : Specify tests used (e.g., two-way ANOVA with Tukey post-hoc), software (GraphPad Prism v10), and exact p-values (avoid "p < 0.05") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.